1-Isopropoxy-2-methylpropan-2-ol

Description

1-Isopropoxy-2-methylpropan-2-ol (CAS 20324-33-8) is a branched ether-alcohol with the molecular formula C₁₀H₂₂O₄ and a molecular weight of 206.28 g/mol . Its IUPAC name reflects its structure: a propan-2-ol backbone substituted with an isopropoxy group at position 1 and a methyl group at position 2. Synonyms include tripropylene glycol methyl ether (e.g., Dowanol 62B) and 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]propan-2-ol .

Properties

Molecular Formula |

C7H16O2 |

|---|---|

Molecular Weight |

132.20 g/mol |

IUPAC Name |

2-methyl-1-propan-2-yloxypropan-2-ol |

InChI |

InChI=1S/C7H16O2/c1-6(2)9-5-7(3,4)8/h6,8H,5H2,1-4H3 |

InChI Key |

IHGXRBJFCJZJSC-UHFFFAOYSA-N |

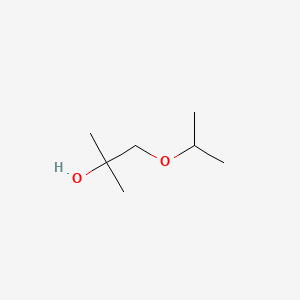

Canonical SMILES |

CC(C)OCC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-2-methylpropan-2-ol can be synthesized through the reaction of isopropyl alcohol with 2-methylpropan-2-ol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 70°C. The process involves the formation of an ether bond between the isopropyl group and the hydroxyl group of 2-methylpropan-2-ol.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production. The final product is usually purified through distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted ethers and esters.

Scientific Research Applications

1-Isopropoxy-2-methylpropan-2-ol has several applications in scientific research, including:

Chemistry: Used as a solvent and reagent in organic synthesis and chemical reactions.

Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.

Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-isopropoxy-2-methylpropan-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Key Properties :

- Applications : Primarily used as a solvent in industrial coatings, inks, and cleaning agents due to its moderate volatility and high solvency .

- Hazards : Classified for acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory tract irritation (H335) under GHS .

Comparison with Structurally Similar Compounds

1-(2-Methoxypropoxy)-2-propanol (CAS 13429-07-7)

- Structure : Features a methoxypropoxy substituent instead of isopropoxy.

- Molecular Formula : C₇H₁₆O₃; MW : 148.20 g/mol .

- Physical Properties :

- Applications : Used as a glycol ether solvent (e.g., Polypropylene glycol methyl ether) with lower molecular weight and higher volatility compared to the target compound .

- Safety: Limited hazard data, but generally less toxic than 1-isopropoxy-2-methylpropan-2-ol .

1-Methoxy-2-propanol (Propylene Glycol Monomethyl Ether, CAS 107-98-2)

Pharmaceutical Derivatives: Metoprolol-Related Compounds

- Example: (RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (CAS 62572-94-5) .

- Structure: Propan-2-ol core with aromatic phenoxy and isopropylamino substituents.

- Molecular Formula: C₁₄H₂₁NO₃; MW: 251.32 g/mol .

- Applications : Intermediate or impurity in beta-blocker synthesis (e.g., Metoprolol) .

- Key Differences: Pharmacologically active (β1-adrenoceptor binding) . Higher molecular weight and complex substituents compared to industrial ether-alcohols.

Halogenated Analog: 1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

- Structure : Chlorine atom replaces the hydroxyl group’s hydrogen.

- Molecular Formula : C₄H₉ClO; MW : 108.57 g/mol .

- Hazards :

Data Table: Comparative Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.